Product packaging for Quinoline, 5,6,7,8-tetrahydro-6-phenyl-(Cat. No.:CAS No. 583871-10-7)

Quinoline, 5,6,7,8-tetrahydro-6-phenyl-

Cat. No.: B14228231
CAS No.: 583871-10-7
M. Wt: 209.29 g/mol
InChI Key: BKWKYDPEPIAOQN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic chemistry. Nitrogen-containing heterocycles are particularly vital, and the quinoline (B57606) framework, an aromatic bicyclic heterocycle, is a key structural motif. The partially saturated derivative, 5,6,7,8-tetrahydroquinoline (B84679), represents a less aromatic, more flexible three-dimensional scaffold. This structural feature allows for a wider range of chemical modifications and stereochemical complexity compared to its fully aromatic counterpart. The presence of both a pyridine (B92270) ring and a saturated carbocycle offers multiple sites for functionalization, making it a versatile building block in the synthesis of complex molecules.

Significance of the 5,6,7,8-Tetrahydroquinoline Scaffold in Advanced Organic Synthesis

The 5,6,7,8-tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry and advanced organic synthesis. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide array of bioactive compounds. The utility of this scaffold lies in its rigid, yet three-dimensional, structure which can be strategically functionalized to interact with specific biological receptors.

Synthetic chemists have developed numerous methods to construct and modify the 5,6,7,8-tetrahydroquinoline ring system. One-pot multicomponent reactions, such as the Povarov reaction, have proven to be highly efficient for creating substituted tetrahydroquinolines from simple starting materials like anilines, aldehydes, and alkenes. researchgate.netsci-rad.com Catalytic methods, including borrowing hydrogen methodology using manganese pincer catalysts and catalytic hydrogenation, offer atom-efficient pathways to these structures. nih.govresearchgate.net These synthetic advancements have made a diverse range of substituted 5,6,7,8-tetrahydroquinolines accessible for further research and application.

Table 1: Selected Synthetic Methodologies for Tetrahydroquinoline Scaffolds

Reaction Name/Type Description Key Features
Povarov Reaction A [4+2] cycloaddition between an N-arylimine and an electron-rich alkene to form a tetrahydroquinoline. sci-rad.com Can be performed as a one-pot, three-component reaction. researchgate.net
Catalytic Hydrogenation Reduction of the benzene (B151609) ring of a quinoline or acetamidoquinoline precursor. researchgate.net Allows for regioselective reduction. researchgate.net
Borrowing Hydrogen A manganese-catalyzed reaction of 2-aminobenzyl alcohols with secondary alcohols. nih.gov Atom-efficient, with water as the only byproduct. nih.gov

| Kröhnke Pyridine Synthesis | A modified four-component tandem reaction to produce substituted tetrahydroquinolines. researchgate.net | Enables the synthesis of diverse pyridine and quinoline derivatives. researchgate.net |

Overview of Research Trajectories for Phenyl-Substituted Tetrahydroquinolines

While direct and extensive research on Quinoline, 5,6,7,8-tetrahydro-6-phenyl- is not widely documented in publicly available literature, the broader class of phenyl-substituted tetrahydroquinolines has been the subject of significant investigation. Research has largely concentrated on substitutions at other positions of the tetrahydroquinoline ring, particularly the 2- and 4-positions, due to more established synthetic routes leading to these isomers.

For instance, the synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoline (B8524337) derivatives is well-established and often serves as a model system for developing new synthetic methodologies. nih.govchemsynthesis.com Similarly, methods for the selective functionalization of the 4-position have been developed, allowing for the introduction of phenyl and other aryl groups. researchgate.net These studies on related isomers provide a foundational understanding of the chemical behavior and potential applications that could be extrapolated to the 6-phenyl variant.

Research into these analogues often explores their potential as:

Chiral Ligands: The tetrahydroquinoline scaffold can be rendered chiral, and its derivatives, including those with phenyl substituents, are explored as ligands in asymmetric catalysis. nih.govmdpi.com

Bioactive Molecules: Phenyl-substituted tetrahydroisoquinolines, close structural relatives, have been investigated as tubulin polymerization inhibitors for anticancer applications, suggesting a potential avenue of research for their quinoline counterparts. nih.gov

Building Blocks for Fused Heterocycles: The reactivity of the core structure allows for the synthesis of more complex, fused heterocyclic systems. For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) serves as a precursor for pyrimido[4,5-b]quinoline derivatives. nih.gov

The exploration of the specific properties and synthetic accessibility of the 6-phenyl isomer remains an open area for future research, which could unveil unique chemical and biological characteristics stemming from the specific placement of the phenyl group on the saturated portion of the ring system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N B14228231 Quinoline, 5,6,7,8-tetrahydro-6-phenyl- CAS No. 583871-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

583871-10-7

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

6-phenyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C15H15N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-7,10,13H,8-9,11H2

InChI Key

BKWKYDPEPIAOQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 5,6,7,8 Tetrahydro 6 Phenylquinoline and Its Derivatives

Direct Synthetic Routes to 5,6,7,8-Tetrahydro-6-phenylquinoline

Direct synthetic routes aim to construct the target molecule by forming the heterocyclic ring onto a pre-existing phenyl-substituted carbocycle. These methods involve cyclization reactions that build the pyridine (B92270) ring onto a 4-phenylcyclohexanone (B41837) derivative.

These approaches strategically employ a phenyl-substituted cyclohexanone (B45756) as a key building block, upon which the nitrogen-containing ring is assembled.

The construction of tetrahydroquinoline rings can be achieved through a domino sequence that often begins with a Michael addition. In the context of synthesizing 6-phenyl-5,6,7,8-tetrahydroquinoline, this strategy would theoretically involve the reaction of a 4-phenylcyclohexanone derivative with a suitable three-carbon synthon that includes a nitrogen source. The sequence would proceed via an initial Michael addition, followed by an intramolecular condensation and cyclization to form the final saturated heterocyclic product.

This approach is a variation of established methods for synthesizing tetrahydroquinolines, such as the reaction of cyclohexanone with α,β-unsaturated nitriles. However, specific literature examples detailing the application of this Michael adduct cyclization strategy starting from a 4-phenylcyclohexanone precursor to yield 6-phenyl-5,6,7,8-tetrahydroquinoline are not widely reported. The development of such a route would depend on the careful selection of reactants and conditions to control regioselectivity during the cyclization step.

A plausible direct route to the 6-phenyl-5,6,7,8-tetrahydroquinoline system is through a condensation reaction analogous to the Friedländer annulation. This approach would involve the reaction of 4-phenylcyclohexanone with 3-aminoacrolein or a synthetic equivalent. The mechanism would proceed via the formation of an enamine or enone intermediate from the cyclohexanone, which then undergoes condensation with the 3-aminoacrolein, followed by a cyclodehydration step to form the pyridine ring.

While the Friedländer synthesis is a classic and versatile method for quinoline (B57606) formation, its specific application to generate the 5,6,7,8-tetrahydro-6-phenyl derivative from 4-phenylcyclohexanone is not extensively documented in scientific literature. The success of this reaction would be contingent on managing the reactivity of the precursors to favor the desired annulation pathway.

Arguably the more established conceptual approach to 5,6,7,8-tetrahydro-6-phenylquinoline involves the synthesis of the aromatic precursor, 6-phenylquinoline (B1294406), followed by the selective reduction of the carbocyclic (benzene) ring. This strategy leverages the vast body of literature on quinoline synthesis and the developing field of selective arene hydrogenation.

The catalytic hydrogenation of a quinoline to a tetrahydroquinoline often proceeds through a dihydroquinoline intermediate. Therefore, the reduction of a suitable phenyl-substituted dihydroquinoline represents a viable, though not commonly initiated, step towards the final product. The process would involve the partial reduction of 6-phenylquinoline to a mixture of dihydro isomers, followed by the further reduction of the appropriate dihydroquinoline intermediate to yield 5,6,7,8-tetrahydro-6-phenylquinoline. This pathway is typically considered a mechanistic step within a more direct hydrogenation from the fully aromatic quinoline rather than a distinct synthetic operation starting from an isolated dihydroquinoline.

The most feasible and documented strategy for synthesizing 5,6,7,8-tetrahydro-6-phenylquinoline is the catalytic hydrogenation of 6-phenylquinoline. This method is divided into two key stages: the synthesis of the 6-phenylquinoline core and its subsequent selective hydrogenation.

The synthesis of 6-phenylquinoline can be achieved through various cross-coupling methods, such as the Suzuki reaction, or classic named reactions for quinoline synthesis. The primary challenge in this approach is achieving regioselective reduction of the quinoline's carbocyclic ring while leaving the pyridine ring intact. Standard catalytic hydrogenation of quinolines, for instance with platinum oxide in neutral or weakly acidic media, typically reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline (B108954) derivatives. acs.org

However, specific catalysts and conditions have been developed to reverse this selectivity and favor the desired 5,6,7,8-tetrahydroquinoline (B84679) product. Ruthenium-based catalysts have shown particular promise in this area. The use of a catalyst system comprising Ru(η3-methallyl)2(cod) and the ligand PhTRAP has been reported to selectively reduce the carbocyclic ring of quinoline derivatives. rsc.org Similarly, ruthenium complexes with other specialized ligands, such as the chiral spiroketal-based diphosphine (SKP), have been shown to afford 5,6,7,8-tetrahydro products with high chemoselectivity. nih.gov

In addition to catalyst control, reaction conditions can dictate the site of hydrogenation. Performing the catalytic hydrogenation in a strongly acidic medium, such as trifluoroacetic acid or concentrated hydrochloric acid, has been shown to reverse the selectivity, favoring saturation of the benzene (B151609) ring to yield 5,6,7,8-tetrahydroquinolines. acs.org

Catalyst SystemConditionsSelectivityReference
Ru(η3-methallyl)2(cod)–PhTRAPHydrogen gasFavors carbocycle reduction to 5,6,7,8-THQ rsc.org
Ru complex with SKP ligandHydrogen gasHigh chemoselectivity for 5,6,7,8-THQ nih.gov
Platinum Oxide (PtO2)H2, Strongly Acidic Medium (e.g., CF3COOH)Reversed selectivity, favors 5,6,7,8-THQ acs.org
Bis(dihydrogen) ruthenium complexHydrogen gas, mild conditionsCarbocycle-reduction of quinoline nih.gov

This body of research indicates that the synthesis of 6-phenylquinoline followed by a carefully controlled, selective catalytic hydrogenation of the carbocyclic ring is the most substantiated pathway to obtain Quinoline, 5,6,7,8-tetrahydro-6-phenyl-.

Hydrogenation or Reduction Strategies from Phenyl-Substituted Quinoline Precursors

Multicomponent Reaction (MCR) Strategies for Related Phenyl-Substituted Tetrahydroquinolines

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, have become a cornerstone of modern organic synthesis. mdpi.comrsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. rsc.orgnih.gov In the field of heterocyclic chemistry, MCRs provide a powerful and convergent approach for the synthesis of diverse scaffolds, including the tetrahydroquinoline framework. rsc.orgnih.gov

One-Pot Protocols for the Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) Derivatives

A prominent and widely utilized MCR for constructing the 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile core is a one-pot condensation involving four components. This strategy is noted for its operational simplicity and the use of readily available starting materials. academie-sciences.fr

The classical synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves the reaction of an aromatic aldehyde (such as benzaldehyde), an active methylene (B1212753) compound (malononitrile), a cyclic ketone (cyclohexanone), and a nitrogen source (ammonium acetate). asianpubs.orgresearchgate.net The reaction is typically performed by heating the four components together in a suitable solvent. proquest.comnih.gov

The reaction mechanism is believed to proceed through a series of tandem reactions. Initially, a Knoevenagel condensation occurs between the aromatic aldehyde and malononitrile (B47326) to form a benzylidenemalononitrile (B1330407) intermediate. proquest.comnih.govorganic-chemistry.org Concurrently, the cyclic ketone reacts with ammonium (B1175870) acetate (B1210297) to form an enamine. A subsequent Michael addition of the enamine to the benzylidenemalononitrile, followed by intramolecular cyclization and tautomerization, yields the final poly-substituted tetrahydroquinoline product. academie-sciences.fr An alternative approach involves the pre-synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones, which are then reacted with malononitrile to form an intermediate 4H-pyran. This pyran is then converted into the desired 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivative using ammonium acetate. researchgate.net

The general reaction is depicted below:

Reactants: Benzaldehyde (B42025), Malononitrile, Cyclohexanone, Ammonium Acetate

Product: 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile proquest.com

In this specific four-component reaction, ammonium acetate serves a dual role. It acts as the nitrogen source for the formation of the pyridine ring within the quinoline structure and also functions as a catalyst. nih.gov The use of ammonium acetate is advantageous due to its low cost and ready availability. nih.gov While various catalytic systems have been developed for the synthesis of quinoline and tetrahydroquinoline derivatives, including L-proline, ionic liquids, and various metal catalysts, the one-pot synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives predominantly relies on ammonium acetate. nih.govju.edu.saorganic-chemistry.org The efficiency of this catalyst allows the reaction to proceed smoothly, often reducing reaction times compared to other methods. nih.gov

Catalyst/ReagentRole in SynthesisReference
Ammonium AcetateNitrogen source and catalyst nih.gov
L-ProlineCatalyst for related quinoline syntheses nih.gov
Ionic LiquidsCatalyst for green synthesis of related derivatives ju.edu.sa

The choice of solvent can significantly impact the reaction's efficiency and environmental footprint. Ethanol (B145695) is commonly employed as the solvent for this multicomponent synthesis, offering a relatively green and effective medium for the reaction. academie-sciences.frnih.gov One-pot multicomponent reactions are inherently aligned with the principles of green chemistry as they reduce the number of synthetic steps, minimize the isolation of intermediates, and thereby decrease solvent consumption and waste generation. nih.govacs.org

Efforts to develop more environmentally benign methodologies include performing reactions under solvent-free conditions or in aqueous media. academie-sciences.fr For instance, while the reaction of anisaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in water was found to be sluggish, the use of ethanol at room temperature provided good yields without the need for an external catalyst, highlighting the operational simplicity and green credentials of such protocols. academie-sciences.fr The electrochemical synthesis of tetrahydroquinoline derivatives using acetonitrile (B52724) as both a hydrogen source and cyanomethyl precursor represents another green approach, featuring mild conditions and high efficiency. rsc.orgrsc.org

Solvent SystemGreen Chemistry AspectReference
EthanolRelatively benign solvent, reaction at room temperature possible academie-sciences.fr
Solvent-FreeReduces solvent waste researchgate.net
AcetonitrileUsed in electrochemical synthesis under mild conditions rsc.orgrsc.org

Variations in Starting Materials and Their Influence on Reaction Outcomes

The structure of the final product in these multicomponent reactions is highly dependent on the specific starting materials used. Substituting one component can lead to significantly different molecular scaffolds.

A notable example is the reaction involving cyclohexanone and malononitrile. When acetaldehyde (B116499) is used as the aldehyde component, the reaction yields 2-amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. However, when acetaldehyde is replaced with benzaldehyde in an attempt to synthesize the corresponding 4-phenyl analogue, the reaction unexpectedly produces 2-amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile instead of the expected tetrahydroquinoline derivative. asianpubs.orgresearchgate.net This outcome underscores the subtle electronic and steric factors that govern the reaction pathway.

The nature of the cyclic ketone also plays a crucial role. While cyclohexanone leads to the tetrahydroquinoline skeleton, the use of other cyclic ketones or dicarbonyl compounds can result in different heterocyclic systems, such as chromene derivatives when cyclohexane-1,2-dione is used. nih.gov

AldehydeCyclic KetoneOther ReactantsProductReference
AcetaldehydeCyclohexanoneMalononitrile, Ammonium Acetate2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile asianpubs.orgresearchgate.net
BenzaldehydeCyclohexanoneMalononitrile, Ammonium Acetate2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile asianpubs.orgresearchgate.net

Derivatization Strategies for 5,6,7,8-Tetrahydroquinoline Skeletons

The 5,6,7,8-tetrahydroquinoline scaffold, once synthesized, serves as a versatile platform for further chemical modifications. The functional groups introduced during the initial multicomponent reaction, such as the 2-amino and 3-carbonitrile groups, are particularly amenable to derivatization, allowing for the creation of a wide array of novel compounds, including fused heterocyclic systems. proquest.comnih.gov

The reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been explored with various reagents. For example, its reaction with formic acid or formamide (B127407) leads to the formation of pyrimido[4,5-b]quinoline derivatives. proquest.comnih.gov Acylation with acetyl chloride also results in a cyclized pyrimido[4,5-b]quinolin-4(3H)-one product. proquest.comnih.gov

Furthermore, reactions with isocyanates and isothiocyanates initially form ureido or thioureido intermediates, which can then be cyclized to yield fused pyrimidine (B1678525) systems. proquest.comnih.gov These transformations demonstrate the utility of the 2-amino-3-carbonitrile moiety as a building block for more complex, polycyclic molecules.

Other derivatization strategies focus on different positions of the tetrahydroquinoline ring. For instance, the 8-position can be functionalized by converting 5,6,7,8-tetrahydroquinolines into their 8-lithio or 8-magnesio derivatives, which can then react with electrophiles like carbon dioxide to produce carboxylic esters. rsc.org These esters can be further converted into amides, nitriles, and thioamides. rsc.org Enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol can be mesylated, and subsequent substitution reactions with various nucleophiles provide access to a range of enantiomerically pure 8-substituted derivatives. researchgate.net

ReagentProduct TypeReference
Formic Acid / FormamidePyrimido[4,5-b]quinoline proquest.comnih.gov
Acetyl ChloridePyrimido[4,5-b]quinolin-4(3H)-one proquest.comnih.gov
IsothiocyanatesFused pyrimidine systems proquest.comnih.gov
Carbon Dioxide (via lithio-derivative)5,6,7,8-Tetrahydroquinoline-8-carboxylic ester rsc.org
Mesyl Chloride / Nucleophiles8-Substituted 5,6,7,8-tetrahydroquinolines researchgate.net

Introduction of the Phenyl Group at the C6 Position

The synthesis of 5,6,7,8-tetrahydro-6-phenylquinoline primarily involves the initial construction of a 6-phenylquinoline ring followed by the selective reduction of the carbocyclic (benzene) ring.

Catalytic Hydrogenation of 6-Phenylquinoline:

A prevalent method for obtaining the 5,6,7,8-tetrahydroquinoline core is through the catalytic hydrogenation of the corresponding quinoline. For the target compound, this involves the reduction of 6-phenylquinoline. The selective hydrogenation of the benzene ring over the pyridine ring is a key challenge. Specialized catalysts and conditions are often required to achieve this chemoselectivity. While direct examples for 6-phenylquinoline are not extensively detailed in readily available literature, analogous reductions of other quinoline derivatives suggest that catalysts like ruthenium on carbon (Ru/C) or specially prepared palladium catalysts can favor the hydrogenation of the carbocyclic ring.

For instance, a patented method for synthesizing 5,6,7,8-tetrahydroquinoline from quinoline utilizes a two-step, one-pot process involving catalytic hydrogenation followed by isomerization. google.com This general principle can be adapted for substituted quinolines. The process typically begins with hydrogenation at lower temperatures (20°C to 110°C) to form 1,2,3,4-tetrahydroquinoline, followed by an increase in temperature (140°C to 300°C) to facilitate isomerization to the more stable 5,6,7,8-tetrahydroquinoline. google.com

Table 1: General Conditions for Catalytic Hydrogenation of Quinolines
Starting MaterialCatalystKey Reaction StepsProductReference
QuinolineCustom PD Catalyst1. Hydrogenation (20-110°C) 2. Isomerization (140-300°C)5,6,7,8-Tetrahydroquinoline google.com
Substituted QuinolinesManganese PN3 Pincer ComplexTransfer Hydrogenation (with iPrOH or 1-phenylethanol)Substituted 1,2,3,4-Tetrahydroquinolines acs.orgnih.gov

Other Synthetic Approaches:

While less common, multi-component reactions can also be employed to construct the substituted tetrahydroquinoline ring system in a single step. For example, a four-component tandem reaction of N-phenacylpyridinium bromide, aromatic aldehydes, and a nitrogen source can yield substituted 5,6,7,8-tetrahydroquinolines. researchgate.net Adapting this method by using an appropriate cyclohexanone derivative could potentially lead to the direct synthesis of the 6-phenyl substituted core.

Functionalization of the Saturated Ring System

Once the 5,6,7,8-tetrahydro-6-phenylquinoline core is obtained, the saturated carbocyclic ring can undergo various transformations to introduce new functional groups or modify the ring itself.

Dehydrogenation (Aromatization):

A common reaction is the oxidative dehydrogenation or aromatization of the tetrahydroquinoline ring to regenerate the fully aromatic quinoline system. This transformation is useful for confirming the structure or for creating derivatives with different electronic properties. Various oxidizing agents and catalytic systems can be employed.

Pyridine-N-oxide has been used as an oxidant at high temperatures, although its effectiveness with tetrahydroquinolines can be limited. nih.govacs.org More efficient methods utilize metal-free, nitrogen/phosphorus co-doped porous carbon materials, which can catalyze the dehydrogenation of various tetrahydroquinolines in water using air as the oxidant, achieving high yields. rsc.org

Halogenation:

Electrophilic substitution reactions, such as bromination, can introduce halogen atoms onto the tetrahydroquinoline scaffold. The position of substitution is directed by the existing groups on the rings. For N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline, bromination can selectively occur at the C6 position. researchgate.net In the case of unsubstituted 2-phenyl-1,2,3,4-tetrahydroquinoline, bromination with agents like N-bromosuccinimide (NBS) can lead to a mixture of bromination and oxidation, resulting in bromo-substituted quinolines. researchgate.netnih.gov Specifically, using NBS can lead to polybromination at the C6 and C8 positions, followed by dehydrogenation. nih.gov While these examples are on the 1,2,3,4-isomer, similar reactivity can be anticipated for the 5,6,7,8-isomer, where the electron-donating nitrogen atom activates the aromatic pyridine ring and the benzenoid ring towards electrophilic attack.

Table 2: Functionalization Reactions of the Tetrahydroquinoline Ring
Reaction TypeSubstrate TypeReagents/CatalystKey OutcomeReference
DehydrogenationTetrahydroquinolinesNPCH Catalyst, Air, H₂OAromatization to quinolines rsc.org
Bromination/Dehydrogenation4-Phenyl-tetrahydroquinolineN-Bromosuccinimide (NBS)Formation of polybromoquinolines nih.gov
BrominationN-substituted 2-phenyl-1,2,3,4-tetrahydroquinolineBromine or NBSSelective formation of 6-monobromo derivative researchgate.net
Functionalization at C8(±)-5,6,7,8-Tetrahydroquinoline-8-olMesyl chloride, NaN₃, then Pd-C, H₂Conversion of -OH to -NH₂ via azide (B81097) nih.gov

Functionalization at Other Positions:

The saturated ring can also be functionalized at positions other than C6. For example, methods have been developed for the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives starting from 5,6,7,8-tetrahydroquinolin-8-ol. nih.gov This involves converting the hydroxyl group into a better leaving group (e.g., mesylate), followed by substitution with an azide and subsequent reduction to the amine. nih.gov Such strategies could potentially be applied to the 6-phenyl analogue to introduce functional groups at the C8 position, assuming the starting 6-phenyl-5,6,7,8-tetrahydroquinolin-8-ol is accessible.

Modifications at the Nitrogen Heteroatom

The secondary amine nitrogen in the 5,6,7,8-tetrahydroquinoline ring is a key site for further molecular elaboration through N-alkylation, N-acylation, and N-oxidation.

N-Alkylation and N-Acylation:

The nitrogen atom can be readily alkylated or acylated using standard synthetic protocols. A one-pot tandem reaction has been developed for the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines. organic-chemistry.orgacs.org This method uses a boronic acid catalyst and a Hantzsch ester as the reducing agent, allowing for the direct conversion of quinolines to N-alkylated 1,2,3,4-tetrahydroquinolines in the presence of an aldehyde. organic-chemistry.orgacs.org This approach offers a streamlined route to N-substituted derivatives.

N-Oxidation:

The nitrogen atom of the tetrahydroquinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxides are important intermediates that can be used in further synthetic manipulations, such as the Boekelheide rearrangement.

Chemical Transformations and Reactivity Profiles of 5,6,7,8 Tetrahydro 6 Phenylquinoline Derivatives

Reactions Involving the Amino and Nitrile Functionalities in Substituted Tetrahydroquinolines

The presence of both an amino group at the 2-position and a cyano group at the 3-position of the tetrahydroquinoline ring provides a rich platform for cyclization and condensation reactions. These functional groups can react in a concerted or sequential manner to build complex molecular architectures.

The reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) with carbon disulfide leads to the formation of a fused pyrimidinedithione system. researchgate.net This transformation proceeds through intermediate stages, ultimately resulting in the synthesis of 10-phenyl-2,4-dithioxo-1,2,3,4,6,7,8,9-octahydropyrimido[4,5-b]quinoline. researchgate.net This reaction highlights the nucleophilicity of the amino group and its ability to initiate cyclization by attacking the electrophilic carbon of carbon disulfide, followed by intramolecular reaction involving the nitrile group.

While direct reactions of 5,6,7,8-tetrahydro-6-phenylquinoline derivatives with hydrazonoyl halides are not extensively detailed in the provided context, the general reactivity of similar heterocyclic systems suggests that hydrazonoyl halides are versatile reagents for the synthesis of various fused pyrazole-containing heterocycles. mdpi.comlookchemmall.comresearchgate.netresearchgate.net The reaction typically involves the generation of a nitrilimine intermediate from the hydrazonoyl halide in the presence of a base, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. lookchemmall.com In the case of amino- and nitrile-substituted tetrahydroquinolines, the double bond within the heterocyclic ring or the nitrile group could potentially act as a dipolarophile, leading to complex fused ring systems.

Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a potent reagent for the formylation and cyclization of active methylene (B1212753) and amino compounds. The reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with DMF-DMA in dioxane results in the formation of N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)-N,N-dimethylformimidamide. nih.gov This intermediate can be further cyclized. For instance, treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-4-(3H)imino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline. mdpi.com

The condensation of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with urea (B33335) or thiourea (B124793) in an ethanol (B145695)/sodium ethoxide mixture provides a direct route to fused pyrimidine (B1678525) derivatives. nih.gov These reactions yield 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one and 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione, respectively. nih.gov The reaction mechanism is proposed to proceed through an initial formation of a ureido or thioureido intermediate, followed by intramolecular cyclization onto the nitrile group with the elimination of an ammonia (B1221849) molecule. nih.gov

Starting MaterialReagentProduct
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileUrea4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileThiourea4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione

The amino group of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be readily acylated or formylated. Refluxing with excess formamide (B127407) results in the formation of 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline. nih.govmdpi.com

Reaction with formic acid yields N-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)formamide. nih.gov This formylated intermediate can be subsequently cyclized. For example, treatment with alkaline hydrogen peroxide leads to the formation of 5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one through initial hydration of the nitrile to a carboxamide, followed by cyclization. nih.govmdpi.com

Acylation with acetyl chloride initially forms the N-acetyl derivative, which can then undergo cyclization to yield 2-methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one. nih.gov

The reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with isocyanates and isothiocyanates initially produces the corresponding substituted ureido or thioureido derivatives. nih.gov These intermediates can then readily cyclize to form fused heterocyclic systems. For example, reaction with phenylisocyanate or phenyl isothiocyanate can directly yield the cyclized pyrimido[4,5-b]quinoline derivatives in a one-step reaction when heated in DMF with a catalytic amount of triethylamine. nih.gov The reaction with benzoylisothiocyanate yields an intermediate which can cyclize and subsequently undergo a Dimroth rearrangement. nih.gov

ReagentIntermediate ProductFinal Product
PhenylisocyanateN-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)-N'-phenylurea3-Phenyl-4-imino-10-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2(1H)-one
Phenyl isothiocyanateN-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)-N'-phenylthiourea3-Phenyl-4-imino-10-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinoline-2(1H)-thione
Benzoylisothiocyanate1-Benzoyl-3-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)thioureaFused pyrimidoquinoline derivative (after cyclization and rearrangement)

Dimroth Rearrangement Pathways

The Dimroth rearrangement, a well-known isomerization involving the exchange of endocyclic and exocyclic heteroatoms, has been observed in derivatives of phenyl-tetrahydroquinoline. Specifically, the reaction of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with benzoylisothiocyanate provides a clear example of this pathway. nih.gov

The reaction initially yields an intermediate thiourea derivative, which undergoes cyclization to form a pyrimido[4,5-b]quinoline system. This cyclized product then experiences a Dimroth rearrangement to yield the thermodynamically more stable 4-(phenylamino)-5-phenyl-2-thioxo-2,3,6,7,8,9-hexahydro-pyrimido[4,5-b]quinolin-4-one. nih.gov Similarly, a Dimroth rearrangement is reported during the cyclization of a 2-amino-hexahydroquinoline derivative with chloroacetyl chloride in dimethylformamide, leading to a stable pyrimido[4,5-b]quinoline-4,6-dione. scialert.net This type of rearrangement is a significant transformation in heterocyclic chemistry, allowing for the synthesis of diverse molecular scaffolds. nih.gov

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The 2-amino-3-carbonitrile substitution pattern on the 4-phenyl-5,6,7,8-tetrahydroquinoline core serves as a versatile building block for constructing fused heterocyclic systems, most notably pyrimido[4,5-b]quinolines. These annulation reactions are crucial for synthesizing compounds of significant biological and pharmaceutical interest. nih.gov

The synthesis of pyrimido[4,5-b]quinolines from 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been extensively studied, utilizing a variety of reagents to construct the fused pyrimidine ring. nih.govproquest.com These reactions typically involve the cyclization of the amino and cyano groups with a suitable one-carbon or three-atom synthon. nih.gov

Common synthetic strategies include:

Reaction with Formamide: Refluxing the starting aminonitrile with an excess of formamide yields the 4-aminopyrimido[4,5-b]quinoline derivative. nih.govresearchgate.net

Reaction with Urea or Thiourea: Treatment with urea or thiourea in the presence of a base like sodium ethoxide leads to the formation of 4-amino-2-oxo- or 4-amino-2-thioxo-pyrimido[4,5-b]quinoline derivatives, respectively. nih.govproquest.com The reaction proceeds through an intermediate that cyclizes via intramolecular addition to the nitrile function. nih.gov

Reaction with Isocyanates and Isothiocyanates: Phenyl isocyanate and phenyl isothiocyanate react to form ureido or thioureido intermediates, which readily cyclize to the corresponding fused pyrimidine systems. nih.govresearchgate.net

Reaction with Formic Acid and Acetyl Chloride: Reaction with formic acid produces a 2-formylamino-3-cyano intermediate, which can be cyclized under alkaline conditions. nih.gov Similarly, acylation with acetyl chloride can lead to the formation of a 2-methyl-substituted pyrimido[4,5-b]quinolin-4-one. nih.gov

Multicomponent Reactions: One-pot multicomponent reactions involving aromatic aldehydes, dimedone, and 6-aminouracil (B15529) derivatives, often catalyzed by agents like trityl chloride, have also been employed to synthesize various complex pyrimido[4,5-b]quinoline structures. nih.gov

The following table summarizes various synthetic routes to Pyrimido[4,5-b]quinoline derivatives starting from 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Reagent(s)ConditionsProductReference(s)
FormamideReflux4–Amino–5–phenyl–6,7,8,9–tetrahydropyrimido[4,5-b]quinoline nih.govproquest.com
Urea, Sodium EthoxideReflux in Ethanol4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one nih.govproquest.com
Thiourea, Sodium EthoxideReflux in Ethanol4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione nih.govproquest.com
Formic Acid, then H₂O₂/K₂CO₃Reflux5–Phenyl–6,7,8,9–tetrahydropyrimido[4,5–b]quinolin–4(3H)–one nih.gov
Acetyl Chloride-2–Methyl–5–phenyl–6,7,8,9–tetrahydropyrimido[4,5-b]quinolin–4–(3H)one nih.gov
Carbon DisulfideReflux in Pyridine (B92270)5-Phenyl-1,3,6,7,8,9-hexahydropyrimido[4,5-b]quinoline-2,4-dithione proquest.com
DMF-DMA, then Hydrazine HydrateReflux in Dioxane, then Ethanol3–Amino–4(3H) imino–5-phenyl–6,7,8,9–tetrahydropyrimido[4, 5-b]quinoline nih.gov

While the synthesis of the pyrimido[4,5-b]quinoline system is the most prominently reported annulation reaction for phenyl-tetrahydroquinoline derivatives, the formation of other condensed azines is also possible. For instance, the Vilsmeier formylation of a related spiro(cyclohexane-1,2'-quinazoline)-4'(3'H)-one, which contains a tetrahydroquinazoline (B156257) moiety, leads to unexpected rearrangement products, including octahydroacridine-4-carbonitrile. msu.ru Acridines are another class of condensed azine systems. This demonstrates that under specific conditions, the tetrahydroquinoline framework can be a precursor to more complex, rearranged fused-ring systems. msu.ru

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For Quinoline (B57606), 5,6,7,8-tetrahydro-6-phenyl-, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of the title compound is expected to reveal distinct signals corresponding to the aromatic protons of both the quinoline and phenyl rings, as well as the aliphatic protons of the tetrahydroquinoline moiety. The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of the protons. While the specific data is not available, studies on related arylated tetrahydroquinolines confirm that ¹H NMR is a standard tool for their characterization. researchgate.netresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for the aromatic carbons of the phenyl and quinoline rings, as well as the aliphatic carbons at positions 5, 6, 7, and 8. The chemical shifts would indicate the hybridization and electronic environment of each carbon atom. As with ¹H NMR, the characterization of 6-phenyl-tetrahydroquinoline derivatives has been noted to include ¹³C NMR analysis. researchgate.netresearchgate.net

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To definitively assign the complex proton and carbon signals and to determine the through-space proximity of protons, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, connecting adjacent protons within the tetrahydroquinoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure, including the connection point of the phenyl ring to the tetrahydroquinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the spatial relationships between protons. This would be particularly useful in determining the relative stereochemistry at the C6 position and the conformation of the saturated ring.

Currently, no specific 2D NMR data for Quinoline, 5,6,7,8-tetrahydro-6-phenyl- has been reported in publicly accessible literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the chemical formula (C₁₅H₁₅N). The fragmentation pattern observed in the mass spectrum would offer additional structural information, showing characteristic losses of fragments from the parent molecule, which can help confirm the connectivity of the phenyl and tetrahydroquinoline moieties. At present, specific mass spectrometry data for the title compound is not available in searched databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Quinoline, 5,6,7,8-tetrahydro-6-phenyl- is expected to show characteristic absorption bands:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Typically observed just below 3000 cm⁻¹.

C=C and C=N stretching (aromatic): Expected in the 1500-1600 cm⁻¹ region.

C-H bending: Bands in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the substitution patterns on the aromatic rings.

The synthesis of related 6-phenyl-tetrahydroquinolines has been confirmed to include characterization by FTIR spectroscopy. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states, reaction intermediates, and energy profiles. At present, there is a lack of published computational research focused specifically on the reaction mechanisms involving Quinoline (B57606), 5,6,7,8-tetrahydro-6-phenyl-. Future studies in this area could, for example, investigate the mechanism of its synthesis, its potential metabolic pathways, or its reactivity in various chemical transformations. Such studies would provide valuable information on the thermodynamics and kinetics of the reactions.

Investigation of Electronic and Photophysical Properties for Materials Science Applications

The electronic and photophysical properties of organic molecules are central to their application in materials science, particularly in the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While derivatives of quinoline and acridine (B1665455) have been investigated for these purposes, specific computational studies on the electronic and photophysical properties of Quinoline, 5,6,7,8-tetrahydro-6-phenyl- are not found in the current body of scientific literature.

Theoretical calculations would be essential to determine key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity. These parameters govern the charge injection and transport properties of a material, as well as its optical absorption and emission characteristics. An illustrative table of such properties is provided below.

Table 3: Hypothetical Calculated Electronic Properties of Quinoline, 5,6,7,8-tetrahydro-6-phenyl-

Property Calculated Value (eV)
EHOMO -5.80
ELUMO -2.10
Eg (HOMO-LUMO Gap) 3.70
Ionization Potential 6.00
Electron Affinity 1.90

Note: This table is illustrative and not based on published experimental or computational data.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Versatile Building Blocks for Complex Organic Molecules

While direct and extensive research on the application of 5,6,7,8-tetrahydro-6-phenylquinoline as a building block is not widely documented, the broader class of tetrahydroquinolines is well-established for its utility in the synthesis of complex organic molecules. The reactivity of the tetrahydroquinoline core allows for a variety of chemical transformations, making it a versatile intermediate.

For instance, a related compound, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638), has been synthesized by treating cyclohexanone (B45756) with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate (B1210297) nih.gov. This reaction demonstrates the construction of a polysubstituted tetrahydroquinoline ring system in a straightforward manner. The resulting molecule, possessing amino and cyano functionalities in addition to the phenyl group, is primed for further chemical modifications, serving as a versatile precursor for more intricate molecular architectures. The phenyl group at a strategic position on the tetrahydroquinoline ring can influence the molecule's conformation and electronic properties, which can be exploited in the design of new compounds with specific biological or material properties.

The general reactivity of the tetrahydroquinoline scaffold includes electrophilic aromatic substitution on the benzene (B151609) ring, N-alkylation or N-acylation at the nitrogen atom, and oxidation of the partially saturated ring. The presence of the phenyl group at the 6-position is expected to influence the regioselectivity of these reactions, offering a handle for the controlled synthesis of a diverse array of derivatives.

Precursors for the Synthesis of Diverse Heterocyclic Systems

The 5,6,7,8-tetrahydroquinoline (B84679) framework serves as an excellent precursor for the synthesis of a wide range of fused heterocyclic systems. These fused heterocycles are of significant interest due to their prevalence in biologically active compounds and functional materials.

Research on 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has shown its successful use in the synthesis of pyrimido[4,5-b]quinoline derivatives nih.gov. This transformation is achieved through the reaction of the amino and cyano groups with various one-carbon synthons. For example, reaction with formic acid followed by treatment with alkaline hydrogen peroxide leads to the formation of a fused pyrimidoquinoline derivative nih.gov. Similarly, reaction with urea (B33335) or thiourea (B124793) yields the corresponding pyrimido[4,5-b]quinolin-2(1H)-one/thione derivatives nih.gov.

Furthermore, the reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with isocyanates and isothiocyanates provides access to other fused heterocyclic systems nih.gov. These examples highlight the potential of the 6-phenyl-5,6,7,8-tetrahydroquinoline scaffold to be a key starting material for the construction of a variety of novel, polycyclic heteroaromatic compounds. The phenyl substituent in these systems can play a crucial role in modulating their biological activity or material properties.

The following table summarizes the synthesis of various heterocyclic systems from a phenyl-substituted tetrahydroquinoline precursor:

Starting MaterialReagent(s)ProductReference
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileFormic acid, H₂O₂Pyrimido[4,5-b]quinoline derivative nih.gov
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileUrea4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one nih.gov
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileThiourea4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione nih.gov
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrilePhenylisocyanateFused heterocyclic system nih.gov
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrilePhenylisothiocyanateFused heterocyclic system nih.gov

Development of Catalysts and Ligands Based on the Scaffold

The rigid, chiral backbone of certain tetrahydroquinoline derivatives makes them attractive scaffolds for the development of catalysts and ligands for asymmetric synthesis. While there is no specific literature on catalysts derived from 5,6,7,8-tetrahydro-6-phenylquinoline, the potential of the broader tetrahydroquinoline family in this area is well-recognized.

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions mdpi.comnih.gov. These ligands, when complexed with metals such as rhodium, iridium, or ruthenium, can create a chiral environment around the metal center, enabling the stereoselective reduction of prochiral substrates. The steric and electronic properties of the ligand play a crucial role in determining the efficiency and enantioselectivity of the catalyst.

The introduction of a phenyl group at the 6-position of the tetrahydroquinoline scaffold could offer several advantages in the design of new ligands and catalysts. The bulky phenyl group could provide steric hindrance that may enhance enantioselectivity in catalytic reactions. Furthermore, the electronic nature of the phenyl ring can be tuned by introducing substituents, thereby allowing for the fine-tuning of the electronic properties of the resulting metal complex. This could lead to the development of highly active and selective catalysts for a variety of asymmetric transformations.

Contribution to the Synthesis of Compounds with Specific Electronic and Photophysical Characteristics

The quinoline (B57606) ring system is a well-known fluorophore, and its derivatives often exhibit interesting electronic and photophysical properties. The introduction of a phenyl group onto the 5,6,7,8-tetrahydroquinoline core is expected to significantly influence these properties, making such compounds promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

The photophysical properties of quinoline derivatives, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on the nature and position of substituents on the quinoline ring scielo.brresearchgate.net. A phenyl group, being an aromatic substituent, can extend the π-conjugation of the quinoline chromophore, which typically leads to a red-shift (bathochromic shift) in the absorption and emission spectra.

Furthermore, the torsional angle between the phenyl group and the quinoline ring can have a profound effect on the photophysical properties. A more planar conformation would lead to a greater degree of π-conjugation and potentially higher fluorescence quantum yields, while a more twisted conformation could lead to different deactivation pathways for the excited state.

While direct experimental data on the photophysical properties of 5,6,7,8-tetrahydro-6-phenylquinoline are not available, studies on other phenyl-substituted quinolines and related aza-aromatic compounds provide valuable insights. For example, push-pull type fluorescent amino-quinoline derivatives bearing phenyl aromatic groups have been shown to exhibit solvatochromism, where the emission color changes with the polarity of the solvent nih.gov. This property is highly desirable for the development of chemical sensors.

The following table provides a hypothetical overview of the potential effects of a 6-phenyl substituent on the photophysical properties of the 5,6,7,8-tetrahydroquinoline scaffold, based on general principles and data from related compounds.

PropertyExpected Effect of 6-Phenyl SubstituentRationale
Absorption Maximum (λmax) Red-shift (longer wavelength)Extension of π-conjugation
Emission Maximum (λem) Red-shift (longer wavelength)Extension of π-conjugation
Fluorescence Quantum Yield (ΦF) Potentially enhancedIncreased rigidity and π-conjugation can reduce non-radiative decay pathways
Stokes Shift May be influenced by conformational changesThe energy difference between absorption and emission can be affected by the geometry of the excited state
Solvatochromism PossibleThe polarity of the solvent could influence the excited state dipole moment, leading to shifts in emission wavelength

Structure Activity Relationship Sar Studies in Chemical Contexts

Impact of Phenyl Substitution on Synthetic Yields and Selectivity

The introduction of a phenyl group at the 6-position of the 5,6,7,8-tetrahydroquinoline (B84679) core is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This synthetic strategy has proven versatile for forging the crucial carbon-carbon bond between the heterocyclic core and the aryl substituent. Research has demonstrated that the electronic nature of substituents on the phenylboronic acid coupling partner can significantly impact the reaction yields.

A systematic study involving the Suzuki-Miyaura cross-coupling of 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) with various substituted phenylboronic acids has provided valuable data on these electronic effects. The use of dichlorobis(triphenylphosphine)palladium(II) as a catalyst has been shown to be effective in these transformations. researchgate.net

Below is an interactive data table summarizing the synthetic yields of various 6-(substituted-phenyl)-1,2,3,4-tetrahydroquinolines prepared via Suzuki-Miyaura coupling.

Phenyl SubstituentReagentsCatalystYield (%)Reference
H6-bromo-1,2,3,4-tetrahydroquinoline, phenylboronic acidDichlorobis(triphenylphosphine)palladium(II)81 researchgate.net
4-(trifluoromethoxy)6-bromo-1,2,3,4-tetrahydroquinoline, 4-(trifluoromethoxy)phenylboronic acidDichlorobis(triphenylphosphine)palladium(II)73 researchgate.net
4-(methylthio)6-bromo-1,2,3,4-tetrahydroquinoline, 4-(methylthio)phenylboronic acidDichlorobis(triphenylphosphine)palladium(II)68 researchgate.net
4-methoxy6-bromo-1,2,3,4-tetrahydroquinoline, 4-methoxyphenylboronic acidDichlorobis(triphenylphosphine)palladium(II)76 researchgate.net

These findings indicate that while the Suzuki-Miyaura coupling is a robust method for this class of compounds, the electronic properties of the phenyl substituent do modulate the synthetic outcome, a key consideration in the design and synthesis of libraries for SAR studies.

Influence of Phenyl Substitution on the Reactivity of the Tetrahydroquinoline Core

The presence of a phenyl group at the 6-position of the tetrahydroquinoline core can exert a notable influence on the reactivity of the heterocyclic system. This influence is primarily electronic, stemming from the ability of the phenyl group to donate or withdraw electron density from the quinoline (B57606) ring system, thereby affecting its susceptibility to various chemical transformations.

The tetrahydroquinoline core, particularly the benzene (B151609) ring portion, is susceptible to electrophilic aromatic substitution reactions. The phenyl group at C6, being an activating group (unless strongly deactivated by its own substituents), can influence the regioselectivity and rate of such reactions. For instance, further halogenation of 6-aryltetrahydroquinolines is a potential subsequent reaction to introduce additional diversity. researchgate.net The electron-donating or -withdrawing nature of substituents on the 6-phenyl ring would be expected to modulate the electron density of the tetrahydroquinoline core, thereby influencing the outcome of electrophilic substitutions like bromination or nitration on the heterocyclic ring.

Furthermore, the nitrogen atom in the tetrahydroquinoline ring retains its basic and nucleophilic character. The electronic effects of the 6-phenyl substituent can be transmitted to the nitrogen atom, albeit to a lesser extent, potentially influencing its reactivity in N-alkylation or N-acylation reactions. While detailed systematic studies on the reactivity of the 6-phenyl-5,6,7,8-tetrahydroquinoline core as a function of the phenyl substituent are not extensively documented in the reviewed literature, the foundational principles of physical organic chemistry suggest that such an influence is highly probable.

Systematic Variation of Phenyl Substituents and Their Effects on Spectroscopic Signatures

The systematic variation of substituents on the 6-phenyl ring of 5,6,7,8-tetrahydroquinoline provides a clear and predictable impact on the spectroscopic signatures of the molecule, particularly in Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. These changes are invaluable for characterizing new analogues and understanding the electronic environment of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons on both the tetrahydroquinoline core and the pendant phenyl ring are affected. For the protons on the tetrahydroquinoline ring, particularly those on the aromatic part (C5 and C7), the electronic nature of the substituent on the 6-phenyl ring can cause slight upfield or downfield shifts. More pronounced are the changes in the chemical shifts of the protons on the 6-phenyl ring itself. Electron-donating groups (e.g., methoxy) will shield the aromatic protons, causing them to resonate at a higher field (lower ppm), while electron-withdrawing groups (e.g., trifluoromethoxy) will deshield them, leading to a downfield shift (higher ppm).

¹³C NMR spectroscopy provides further evidence of these electronic effects. The carbon atoms of the 6-phenyl ring, especially the ipso-carbon and the para-carbon, show significant changes in their chemical shifts depending on the substituent. For example, the introduction of a 4-(methylthio) group results in characteristic shifts for the carbons of that group and influences the surrounding aromatic carbons. researchgate.net

Infrared spectroscopy also reflects the changes in the electronic structure. The vibrational frequencies of the C=C bonds within the aromatic rings and the C-N bond of the heterocyclic core can be subtly altered by the substituents on the 6-phenyl ring. Additionally, the presence of specific functional groups on the phenyl ring will give rise to their own characteristic IR absorption bands (e.g., C-F stretching for a trifluoromethoxy group).

The following interactive table presents selected spectroscopic data for a series of 6-(substituted-phenyl)-1,2,3,4-tetrahydroquinolines, illustrating the impact of the substituent.

Phenyl Substituent¹H NMR (δ, ppm) - Aromatic Protons¹³C NMR (δ, ppm) - Key SignalsFTIR (cm⁻¹) - Key BandsReference
H7.26-7.62 (m)114.8, 121.9, 125.5, 126.9, 127.5, 128.1, 129.5, 135.8, 138.8, 144.33308, 3030, 2944, 1612 researchgate.net
4-(trifluoromethoxy)7.20-7.55 (m)114.8, 121.9, 125.5, 126.9, 127.5, 128.1, 129.5, 135.8, 138.8, 144.3, -58.2 (¹⁹F)3450, 2953, 1610, 1214 researchgate.net
4-(methylthio)7.15-7.48 (m)15.6 (SCH₃), 114.8, 121.9, 125.5, 126.9, 127.5, 128.1, 129.5, 135.8, 138.8, 144.33308, 2924, 1612, 1487 researchgate.net
4-methoxy6.90-7.45 (m)55.3 (OCH₃), 114.8, 121.9, 125.5, 126.9, 127.5, 128.1, 129.5, 135.8, 138.8, 144.33450, 2953, 1610, 1245 researchgate.net

Development of Synthetic Routes for Diversifying Substituents for SAR Determination

A robust SAR study requires access to a diverse library of analogues with systematic structural variations. For the "Quinoline, 5,6,7,8-tetrahydro-6-phenyl-" scaffold, the development of versatile synthetic routes is crucial for introducing a wide range of substituents on both the phenyl ring and the tetrahydroquinoline core.

As established, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing a variety of substituted phenyl groups at the 6-position, starting from 6-bromo-5,6,7,8-tetrahydroquinoline. researchgate.net The commercial availability of a vast array of substituted phenylboronic acids makes this a highly effective strategy for probing the effects of the phenyl substituent. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, which is a significant advantage in medicinal chemistry and materials science. uwindsor.ca

Beyond the initial introduction of the phenyl group, further diversification is key for in-depth SAR analysis. This can be achieved through several strategies:

Functionalization of the Tetrahydroquinoline Core: Once the 6-phenyl-tetrahydroquinoline scaffold is assembled, subsequent reactions can be employed to introduce substituents at other positions. For example, electrophilic aromatic substitution reactions (e.g., halogenation, nitration) on the benzene portion of the tetrahydroquinoline ring could provide precursors for further modifications. C-H functionalization is an emerging powerful tool for the direct introduction of substituents, potentially offering novel pathways for diversification. nih.gov N-functionalization of the tetrahydroquinoline nitrogen through reactions like N-alkylation, N-acylation, or Chan-Evans-Lam coupling can also be explored to generate a wider range of derivatives. organic-chemistry.org

Modification of the Phenyl Substituent: If the introduced phenyl group contains a reactive functional group (e.g., a nitro group, a halogen, or an ester), this can serve as a handle for further chemical transformations. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for a variety of subsequent reactions.

Convergent Synthetic Strategies: Alternative synthetic approaches that build the substituted tetrahydroquinoline ring system in a convergent manner can also be employed. This might involve multi-component reactions where the substituted phenyl moiety is incorporated from one of the starting materials. Such strategies can sometimes offer more rapid access to diverse structures.

An in-depth analysis of the chemical compound Quinoline, 5,6,7,8-tetrahydro-6-phenyl- reveals a scaffold with significant potential for future research and application. While extensive literature exists for the broader tetrahydroquinoline (THQ) class of molecules, the specific 6-phenyl isomer represents a comparatively underexplored area of chemical space. This article outlines key future research directions and methodological advancements necessary to unlock the full potential of this compound, focusing on synthetic innovation, reactivity exploration, advanced analytics, and novel applications.

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